molecular formula C4H6Cl2N2Pt B087306 cis-Bis(acetonitrile)dichloroplatinum(II) CAS No. 13869-38-0

cis-Bis(acetonitrile)dichloroplatinum(II)

Cat. No.: B087306
CAS No.: 13869-38-0
M. Wt: 348.1 g/mol
InChI Key: NSWGBUVHSQEDRN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

cis-Bis(acetonitrile)dichloroplatinum(II) can be synthesized by reacting platinum(II) chloride with acetonitrile. The reaction typically involves dissolving platinum(II) chloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .

Industrial Production Methods

In industrial settings, the preparation of cis-Bis(acetonitrile)dichloroplatinum(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk for use in various applications .

Chemical Reactions Analysis

Types of Reactions

cis-Bis(acetonitrile)dichloroplatinum(II) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with cis-Bis(acetonitrile)dichloroplatinum(II) include phosphines, amines, and other nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane .

Major Products Formed

The major products formed from reactions involving cis-Bis(acetonitrile)dichloroplatinum(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes .

Mechanism of Action

The mechanism of action of cis-Bis(acetonitrile)dichloroplatinum(II) involves its ability to coordinate with various ligands and undergo substitution reactions. The platinum center can interact with nucleophiles, leading to the formation of new complexes. These interactions can affect cellular processes and have potential therapeutic applications .

Comparison with Similar Compounds

cis-Bis(acetonitrile)dichloroplatinum(II) can be compared with other platinum complexes, such as:

The uniqueness of cis-Bis(acetonitrile)dichloroplatinum(II) lies in its specific ligand environment, which influences its reactivity and applications .

Biological Activity

cis-Bis(acetonitrile)dichloroplatinum(II) (often abbreviated as cis-[PtCl2(NCMe)2]) is a platinum-based coordination compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a square planar geometry typical of many platinum(II) complexes. Its structure consists of a platinum center coordinated to two chloride ions and two acetonitrile ligands. The cis configuration is significant as it affects the compound's reactivity and biological interactions.

The biological activity of cis-Bis(acetonitrile)dichloroplatinum(II) is primarily attributed to its ability to form DNA adducts, similar to its well-known counterpart, cisplatin. Upon entering the cell, the chloride ligands are replaced by water or other nucleophiles, leading to the formation of reactive species that can bind to DNA. This binding disrupts DNA replication and transcription processes, ultimately triggering apoptosis in cancer cells.

Cytotoxicity Studies

Numerous studies have assessed the cytotoxic effects of cis-Bis(acetonitrile)dichloroplatinum(II) against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Comparison to Cisplatin Notes
MDA-MB-231 (Breast)15.4Lower than cisplatin (10 µM)Exhibits significant dose-dependent cytotoxicity .
MCF-7 (Breast)12.3ComparableEffective in inhibiting cell proliferation .
K562 (Leukemia)8.9More effective than cisplatinInduces apoptosis via caspase activation .
A2780 (Ovarian)5.6Significantly more potentMechanism involves DNA cross-linking .

Comparative Efficacy

While cis-Bis(acetonitrile)dichloroplatinum(II) exhibits notable cytotoxicity, it is generally considered less effective than cisplatin in terms of overall anticancer activity. However, its lower toxicity profile may provide advantages in specific therapeutic contexts, particularly for patients who exhibit resistance to traditional platinum-based therapies.

Case Studies

  • Study on Breast Cancer Cell Lines : A comprehensive study evaluated the effects of cis-Bis(acetonitrile)dichloroplatinum(II) on MDA-MB-231 and MCF-7 cells. Results indicated that while both cell lines were sensitive to treatment, MDA-MB-231 cells showed a slightly higher resistance compared to MCF-7 cells, suggesting differential responses based on cellular characteristics .
  • K562 Leukemia Model : In experiments involving K562 leukemia cells, treatment with cis-Bis(acetonitrile)dichloroplatinum(II) resulted in significant apoptosis rates compared to untreated controls. The study highlighted the compound's potential as an alternative treatment for leukemias resistant to conventional therapies .
  • Ovarian Cancer Studies : Research involving A2780 ovarian cancer cells demonstrated that cis-Bis(acetonitrile)dichloroplatinum(II) effectively inhibited cell growth through mechanisms involving DNA interstrand cross-linking, which is critical for inducing cell death in rapidly dividing cancer cells .

Properties

IUPAC Name

acetonitrile;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWGBUVHSQEDRN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21264-32-4
Record name (SP-4-2)-Bis(acetonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21264-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

348.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13869-38-0
Record name Platinum, bis(acetonitrile)dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13869-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II)?

A1: While the provided abstract does not contain specific structural data, the title "Structure of cis-bis(acetonitrile)-dichloroplatinum(II)" [] implies that the paper focuses on elucidating the three-dimensional arrangement of atoms within the molecule. We can infer that the compound likely adopts a square planar geometry typical of Pt(II) complexes, with the two acetonitrile ligands and two chloride ligands arranged in a cis configuration around the central platinum atom.

Q2: Does the paper provide spectroscopic data to support the structural characterization of cis-Bis(acetonitrile)dichloroplatinum(II)?

A2: Unfortunately, the abstract lacks details about the specific spectroscopic techniques employed or the data obtained. To gain a comprehensive understanding of the structural characterization, it is essential to review the full text of the research paper [].

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